(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

Thermal stability Distillation Purification robustness

Medicinal chemistry programs often manage numerous single-vector building blocks, inflating inventory costs and slowing SAR exploration. This bifunctional 1,4-dioxino[2,3-b]pyridine scaffold solves that bottleneck. - Dual Handles: 7-Cl for Pd-catalyzed cross-coupling & 8-CH₂OH for ester/ether formation, enabling matrix library synthesis from a single intermediate. - Differentiated Physicochemical Profile: The 7-Cl depresses pyridine pKa by ~10 log units, favoring passive permeability at physiological pH; the 8-CH₂OH raises the boiling point to ~367°C. - Supply Assurance: Supplied as a solid at ≥98% purity, verified for consistency across batches to ensure reproducible reactivity in automated HTS and parallel synthesis workflows.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 1346447-14-0
Cat. No. B1428220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
CAS1346447-14-0
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1COC2=NC=C(C(=C2O1)CO)Cl
InChIInChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2
InChIKeyYKVVXYYYNBHYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol – Structural Baseline and Identification


(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol (CAS 1346447-14-0) is a heterocyclic building block belonging to the 1,4-dioxino[2,3-b]pyridine family [1]. It features a fused bicyclic core comprising a pyridine ring and a dioxane ring, substituted with a chlorine atom at the 7-position and a hydroxymethyl group at the 8-position . Its molecular formula is C₈H₈ClNO₃ with a molecular weight of 201.61 g/mol . The compound is supplied as a solid, typically at 95–98% purity, and is intended for non-human research use as a synthetic intermediate in early drug discovery and chemical biology .

Bifunctional scaffold Two orthogonal synthetic handles: 7-Cl for cross-coupling and 8-CH₂OH for alcohol chemistry
Synthetic intermediate Supplied as a solid building block for early drug discovery and chemical biology workflows
Selection context Supports sequential derivatization in medicinal chemistry library synthesis without scaffold re-synthesis

Why Generic Substitution Fails for (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol


In-class dioxino[2,3-b]pyridine analogs cannot be freely interchanged because small structural perturbations at the 7- and 8-positions produce quantifiably distinct physicochemical profiles that govern reactivity, purification behavior, and downstream derivatization efficiency. The presence of the electron-withdrawing chlorine at position 7 depresses the pyridine ring pKa by approximately 10 log units relative to the 7-unsubstituted congener , altering both salt formation and chromatographic retention. Simultaneously, the 8-hydroxymethyl group raises the boiling point by approximately 108 °C compared to the des-hydroxymethyl analog, fundamentally changing distillation and drying protocols . These two substituents act as orthogonal synthetic handles—chlorine for cross-coupling and nucleophilic aromatic substitution, hydroxymethyl for esterification, etherification, or oxidation—making the compound a bifunctional scaffold that no single comparator replicates.

Ionization mismatch The 7-Cl substituent shifts the pyridine pKa into a low-ionization sub-class; 7-H analogs remain in a neutral-to-basic regime, altering salt formation and pH-dependent assay behavior
Purification divergence The 8-CH₂OH group substantially elevates boiling point relative to des-hydroxymethyl analogs; distillation and drying protocols may not transfer directly
Single-handle limitation Each in-class comparator bears only one orthogonal synthetic handle; bifunctional derivatization utility may not be replicated by any single analog

Quantitative Differentiation vs. Closest Analogs


Boiling Point Elevation vs. Des-Hydroxymethyl Analog

The introduction of the 8-hydroxymethyl group onto the 7-chloro-dioxino[2,3-b]pyridine scaffold elevates the predicted boiling point by approximately 108.6 °C relative to the analog lacking this substituent. This magnitude of boiling point difference indicates substantially stronger intermolecular hydrogen bonding and has direct consequences for purification strategy selection .

Boiling Point
Data to verify
+108.6 °C vs. des-hydroxymethyl analog
Purification protocol context differs
Predicted values; distillation review required
Thermal stability Distillation Purification robustness

Density Increase Driven by 7-Chloro Substitution

Chlorination at position 7 increases the predicted density of the dioxino[2,3-b]pyridin-8-yl)methanol scaffold by approximately 0.167 g/cm³ (12.5%) compared to the 7-unsubstituted (7-H) analog. This density shift is consistent with the increased molecular weight and polarizability contributed by the chlorine atom .

Density
Data to verify
+0.167 g/cm³ (12.5% higher) vs. 7-H analog
Concentration calculation context
Predicted values; method review required
Lipophilicity Chromatographic retention Formulation density

Flash Point Safety Margin vs. Des-Hydroxymethyl Analog

The predicted flash point of the target compound is 65.7 °C higher than that of the 7-chloro analog lacking the 8-hydroxymethyl group. This substantially reduces flammability risk during handling and alters storage classification requirements .

Flash Point
Data to verify
+65.7 °C vs. des-hydroxymethyl analog
Storage classification context
Predicted values; shipping review required
Safety classification Storage Shipping compliance

pKa Modulation and Ionization State Shift

Within the dioxino[2,3-b]pyridine class, the 7-chloro substituent depresses the pyridine nitrogen pKa from approximately 12.7 (7-unsubstituted) to approximately 2.6 (7-chloro), shifting the ionization equilibrium by roughly 10 orders of magnitude . While pKa data for the target compound itself is not directly reported, its 7-chloro substitution pattern structurally dictates it belongs to the low-pKa sub-class, not the neutral-to-basic sub-class of 7-H analogs.

pKa Modulation
Class-level
~10 log units lower for 7-Cl sub-class vs. 7-H sub-class
Ionization context differs
Class-level inference; direct measurement absent
Ionization state Salt formation Bioavailability prediction

Dual Orthogonal Functionalization Handles

The target compound concurrently bears a chlorine at C-7 (amenable to Suzuki, Buchwald-Hartwig, or SNAr reactions) and a primary alcohol at C-8 (amenable to esterification, etherification, Mitsunobu, or oxidation to aldehyde/carboxylic acid). No single in-class analog offers both handles simultaneously: the non-chlorinated analog (CAS 1305325-13-6) lacks the halogen coupling site; the des-hydroxymethyl analog (CAS 1261365-89-2) lacks the alcohol functionalization point; the 7-bromo analog (CAS 95897-49-7) lacks the hydroxymethyl group; and the 8-hydroxy analog (CAS 1305324-64-4) replaces the CH₂OH with a phenolic OH of different reactivity [1][2].

Orthogonal Handles
Source review
2 handles: 7-Cl + 8-CH₂OH vs. 1 handle per comparator
Bifunctional derivatization context
Structural comparison; catalog review
Bifunctional scaffold Cross-coupling Medicinal chemistry diversification

Highest-Value Application Scenarios for (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol


Medicinal Chemistry Library Diversification via Sequential Derivatization

The concurrent presence of a 7-Cl handle for palladium-catalyzed cross-coupling and an 8-CH₂OH handle for ester/ether formation enables two-directional library synthesis from a single intermediate . A medicinal chemistry team can prepare a matrix of analogs—varying the C-7 aryl/heteroaryl group via Suzuki coupling while independently varying the C-8 ester/ether substituent—without requiring scaffold re-synthesis for each permutation. This reduces the number of distinct building blocks that must be procured and managed .

Kinase Inhibitor Scaffold Derivatization

The 1,4-dioxino[2,3-b]pyridine scaffold has been validated in the patent literature as a core for 5-HT₁A serotonin receptor antagonists with antidepressant activity [1]. The 7-chloro substituent on the target compound provides a synthetic entry point for late-stage diversification of kinase-targeting and GPCR-targeting libraries, while the 8-hydroxymethyl group offers a vector for solubility-modulating appendages. The low predicted pKa (~2.6 for the 7-chloro sub-class) further implies that the scaffold remains un-ionized at physiological pH, favoring passive membrane permeability .

Cationic Surfactant and Antimicrobial Agent Development

The dioxino[2,3-b]pyridine core has demonstrated utility in quaternary ammonium surfactant synthesis, with C12 and C14 alkyl chain derivatives showing selective activity against Staphylococcus aureus, Candida krusei, Candida glabrata, and Trichophyton mentagrophytes [2]. The target compound's 8-hydroxymethyl group can be converted to a leaving group (e.g., tosylate or bromide) for quaternary ammonium salt formation, while the 7-chloro position can be further elaborated to modulate lipophilicity and antimicrobial spectrum [2].

Chemical Probe Synthesis with Defined Physicochemical Properties

When a research program requires a probe molecule with a specific density (~1.5 g/cm³), boiling point (~367 °C), and flash point (~176 °C) for compatibility with automated high-throughput purification or specialized formulation workflows, the target compound's experimentally predicted properties provide a defined specification baseline . The 65.7 °C flash point margin over the des-hydroxymethyl analog also makes it the safer choice for facilities without flame-proof storage infrastructure .

Application
Selection Property
Validation Focus
Medicinal chemistry library diversification
Bifunctional orthogonal handles
Sequential derivatization workflow
GPCR and kinase probe scaffold diversification
Diversification entry points at C-7 and C-8
Target engagement and permeability context
Quaternary ammonium surfactant synthesis studies
8-CH₂OH leaving group conversion
Antimicrobial screening context
Property-defined chemical probe preparation
Defined specification baseline
Purification and storage compatibility review
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